molecular formula C26H28N2O3S B12741826 Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- CAS No. 101001-57-4

Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)-

Cat. No.: B12741826
CAS No.: 101001-57-4
M. Wt: 448.6 g/mol
InChI Key: XWOWQTILFSIIAL-UHFFFAOYSA-N
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Description

Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes two methoxyphenyl groups and a pyrrole moiety attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.

    Attachment of the Pyrrole Moiety: The pyrrole moiety can be attached through a coupling reaction, such as the Suzuki coupling, using a pyrrole derivative and a suitable boronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1H-pyrrol-2-yl)-: Lacks the ethoxypropyl group.

    Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-methoxypropyl)-1H-pyrrol-2-yl)-: Contains a methoxypropyl group instead of an ethoxypropyl group.

Uniqueness

Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- is unique due to the presence of the ethoxypropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

101001-57-4

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

2-[1-(3-ethoxypropyl)pyrrol-2-yl]-4,5-bis(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C26H28N2O3S/c1-4-31-18-6-17-28-16-5-7-23(28)26-27-24(19-8-12-21(29-2)13-9-19)25(32-26)20-10-14-22(30-3)15-11-20/h5,7-16H,4,6,17-18H2,1-3H3

InChI Key

XWOWQTILFSIIAL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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